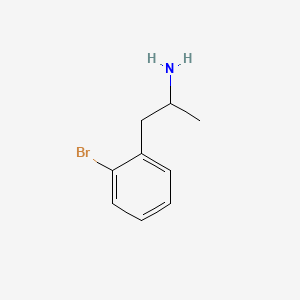

1-(2-Bromophenyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJBPBDFJNFFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024262 | |

| Record name | 1-(2-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61610-64-8 | |

| Record name | 1-(2-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromophenyl Propan 2 Amine

Established Chemical Synthesis Routes for Aliphatic Amines

Reductive Amination of Corresponding Ketones (e.g., 1-(2-Bromophenyl)propan-2-one)

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This one-pot reaction typically involves treating the ketone, in this case, 1-(2-Bromophenyl)propan-2-one, with an amine source, commonly ammonia, in the presence of a reducing agent. nih.govmasterorganicchemistry.com The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced to the final amine. wikipedia.org

A variety of reducing agents can be employed, each with its own advantages. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation over metals like palladium or nickel. masterorganicchemistry.commdpi.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the starting ketone. masterorganicchemistry.com

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives, such as ammonium (B1175870) formate or formamide, as both the nitrogen source and the reducing agent. wikipedia.orgmdma.ch This method typically requires high temperatures, often between 120 and 165 °C. wikipedia.org The reaction mechanism with ammonium formate involves the formation of an iminium ion, which is then reduced by the formate ion. wikipedia.org While effective, the high temperatures can sometimes lead to side reactions.

| Amine Source | Reducing Agent/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ammonium Formate | Formic Acid (Leuckart) | Neat | 160-180 | 60-70 (typical for related ketones) | mdma.ch |

| Ammonia | H₂/Pd-C | Methanol | Room Temperature | High (typical for related ketones) | nih.gov |

| Ammonia | Sodium Cyanoborohydride | Methanol | Room Temperature | Good (typical for related ketones) | masterorganicchemistry.com |

Nucleophilic Displacement Strategies

The synthesis of amines can also be achieved through nucleophilic substitution reactions. This approach, however, does not directly utilize 1-(2-Bromophenyl)propan-2-one as the starting material. Instead, it would require a precursor where a suitable leaving group is present at the 2-position of the propane (B168953) chain, such as 1-(2-bromophenyl)-2-halopropane. An amine nucleophile, such as ammonia or an azide salt, can then displace the leaving group to form the desired amine. The use of azide followed by reduction is often preferred to avoid the common problem of over-alkylation that can occur when using ammonia directly.

Reduction of Nitrogen-Containing Precursors (e.g., Nitriles, Amides, Nitro compounds)

Another versatile strategy for the synthesis of 1-(2-Bromophenyl)propan-2-amine involves the reduction of various nitrogen-containing functional groups.

Reduction of Nitro Compounds: A common precursor for this route is the corresponding nitroalkene, 1-(2-bromophenyl)-2-nitropropene. This intermediate can be synthesized via a Henry reaction between 2-bromobenzaldehyde and nitroethane. wikipedia.org The nitro group of the nitroalkene can then be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. quora.com

Reduction of Oximes: 1-(2-Bromophenyl)propan-2-one can be converted to its corresponding oxime, 1-(2-Bromophenyl)propan-2-one oxime, by reaction with hydroxylamine. shaalaa.com The oxime can then be reduced to the primary amine. shaalaa.comdoubtnut.com Various reducing agents are effective for this transformation, including sodium in ethanol or catalytic hydrogenation. doubtnut.comsarthaks.com

| Precursor | Reducing Agent | Solvent | Typical Yield (%) | Reference |

| 1-(2-bromophenyl)-2-nitropropene | LiAlH₄ | Diethyl Ether | High | wikipedia.org |

| 1-(2-bromophenyl)propan-2-one oxime | Na/Ethanol | Ethanol | Good | doubtnut.com |

| 1-(2-bromophenyl)propan-2-one oxime | H₂/Raney Nickel | Ethanol | Good | google.com |

Chemoenzymatic and Stereoselective Approaches to 1-Arylpropan-2-amines

The synthesis of chiral amines is of significant importance in the pharmaceutical industry. Chemoenzymatic and stereoselective methods provide a powerful means to produce enantiomerically pure 1-arylpropan-2-amines.

Amine Transaminase-Catalyzed Biotransamination

Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. mdpi.comdiva-portal.org This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions. mdpi.com The reaction involves a ping-pong bi-bi mechanism where the enzyme's cofactor, pyridoxal phosphate (PLP), accepts the amino group from the donor and then transfers it to the ketone. mdpi.com

For the synthesis of this compound, 1-(2-Bromophenyl)propan-2-one would be the substrate. A suitable amine donor, such as isopropylamine or alanine, is required in excess to drive the reaction equilibrium towards the product. dntb.gov.ua The choice of the specific ATA enzyme is crucial as it determines the stereochemical outcome, with different enzymes producing either the (R)- or (S)-enantiomer. dntb.gov.ua

A study on the synthesis of various halogenated 1-phenyl-2-propanamines using (R)- and (S)-selective ATAs demonstrated the feasibility of this approach for similar substrates. High conversions and excellent enantiomeric excesses (ee) were achieved by optimizing the reaction conditions, such as the donor-to-acceptor ratio. dntb.gov.ua

| Enzyme | Substrate (analogue) | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-ATA | 1-(4-chlorophenyl)propan-2-one | Isopropylamine | >99 | 97 (R) | dntb.gov.ua |

| (S)-ATA | 1-(4-chlorophenyl)propan-2-one | Isopropylamine | 85 | 99 (S) | dntb.gov.ua |

| (R)-ATA | 1-(3-bromophenyl)propan-2-one | Isopropylamine | >99 | 99 (R) | dntb.gov.ua |

Note: This table presents data for structurally similar halogenated 1-phenylpropan-2-amines as representative examples of the capabilities of amine transaminases.

Asymmetric Reductions and Other Stereoselective Transformations

Asymmetric reduction of the imine intermediate formed during reductive amination is another powerful strategy to obtain enantiomerically pure amines. This can be achieved using a chiral catalyst, often a transition metal complex with a chiral ligand. For instance, a highly enantioselective direct asymmetric reductive amination of various ketones, including a related 1-(6-methylpyridin-2-yl)propan-2-one, has been reported using a Ru(OAc)₂{(S)-binap} catalyst with ammonium trifluoroacetate as the nitrogen source, achieving excellent enantioselectivity (94.6% to >99.9% ee). nih.gov

These catalytic systems facilitate the stereoselective transfer of a hydride from a reducing agent to one face of the imine, leading to the preferential formation of one enantiomer of the amine. This method avoids the need for stoichiometric chiral auxiliaries and can be highly efficient.

Transition Metal-Catalyzed Syntheses Applicable to ortho-Halogenated Aryl Amines

The introduction of an amino group onto an aromatic ring, particularly one bearing a sterically demanding ortho substituent like a bromine atom, presents a significant synthetic challenge. Transition metal catalysis, especially palladium-catalyzed cross-coupling reactions, has emerged as a premier tool for forging C-N bonds under relatively mild conditions with high functional group tolerance.

C-N Bond Formation via Amination Reactions

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of arylamines from aryl halides. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction has undergone extensive development, leading to highly active and versatile catalyst systems capable of coupling a wide array of amines with various aryl halides, including sterically hindered substrates. wikipedia.orgorganic-chemistry.org

For the synthesis of a primary amine such as this compound, the direct use of ammonia as a coupling partner can be challenging due to its high volatility and tendency to form over-arylated byproducts. wikipedia.org To circumvent these issues, various "ammonia equivalents" or surrogates have been developed. These reagents allow for a controlled, mono-arylation of the nitrogen source, which can then be unmasked to reveal the desired primary amine. wikipedia.orgorganic-chemistry.org

Commonly employed ammonia surrogates in Buchwald-Hartwig amination include benzophenone imine and various silylamines like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2). wikipedia.orgorganic-chemistry.org The general reaction scheme involves the coupling of the aryl bromide with the ammonia equivalent, followed by acidic hydrolysis to liberate the primary amine.

While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of the Buchwald-Hartwig amination can be applied. The reaction would involve the coupling of a suitable 1-(2-bromophenyl)propane derivative with an ammonia surrogate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial, especially for sterically hindered ortho-substituted aryl bromides, with bulky, electron-rich biarylphosphine ligands often providing superior results. organic-chemistry.orgnih.gov

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 80-110 |

| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | Toluene | 25-100 |

This table presents generally effective catalyst systems for the Buchwald-Hartwig amination of aryl halides. The optimal conditions for the synthesis of this compound would require empirical optimization.

Functionalization of Unsaturated Precursors (e.g., Hydroamination)

An alternative strategy for the synthesis of this compound involves the hydroamination of an unsaturated precursor, such as 1-(2-bromophenyl)prop-1-ene. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of amines. acs.org This transformation can be catalyzed by a variety of transition metals, including late transition metals like palladium. organic-chemistry.org

The intermolecular hydroamination of vinylarenes, such as styrene derivatives, has been accomplished using palladium catalysts. organic-chemistry.org For a substrate like 1-(2-bromophenyl)prop-1-ene, the regioselectivity of the amine addition is a key consideration. The desired product, this compound, results from a Markovnikov-type addition of the amine to the double bond.

The development of palladium-catalyzed intermolecular hydroamination of vinylarenes has shown that the reaction can be promoted by the presence of an acid co-catalyst. organic-chemistry.org The catalyst system often consists of a palladium source, a phosphine ligand, and a Brønsted acid.

Table 2: Potential Catalyst System for the Hydroamination of a Vinylarene

| Catalyst System | Amine Source | Acid Co-catalyst | Solvent |

| [Pd(OC(O)CF₃)₂] / DPPF | Arylamine | Triflic Acid (HOTf) | Dioxane |

This table outlines a catalyst system that has been shown to be effective for the intermolecular hydroamination of vinylarenes. Its direct applicability to 1-(2-bromophenyl)prop-1-ene would need to be experimentally verified.

The reaction scope for palladium-catalyzed intermolecular hydroamination includes a variety of arylamines and vinylarenes. organic-chemistry.org For the synthesis of a primary amine, a protected ammonia equivalent could potentially be employed, followed by a deprotection step.

While detailed research findings on the direct hydroamination of 1-(2-bromophenyl)prop-1-ene to yield this compound are scarce, the established principles of transition metal-catalyzed hydroamination provide a viable theoretical framework for this synthetic approach. The success of such a reaction would depend on optimizing the catalyst system to achieve high regioselectivity and yield in the presence of the ortho-bromo substituent.

Chemical Reactivity and Transformative Chemistry of 1 2 Bromophenyl Propan 2 Amine

Reactivity Profiles of the Primary Amine Moiety

The presence of a primary amine group (-NH2) confers nucleophilic and basic properties to the molecule, enabling a variety of chemical modifications at the nitrogen atom.

The primary amine in 1-(2-bromophenyl)propan-2-amine is nucleophilic and can react with electrophilic reagents such as alkyl halides and acyl chlorides to form a diverse range of N-substituted derivatives.

Alkylation: This process involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form secondary or tertiary amines. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation: This is a fundamental reaction for the synthesis of amides. nih.gov Acylating agents like acyl chlorides or anhydrides react readily with the primary amine of this compound. youtube.comyoutube.comsemanticscholar.org This reaction, often performed in the presence of a base to neutralize the resulting acid (e.g., HCl), is typically high-yielding and is a common strategy for protecting the amine group or for synthesizing biologically active amide compounds. youtube.comyoutube.comsemanticscholar.orgresearchgate.net For example, the Schotten-Baumann reaction conditions, which involve using an acyl chloride in an aqueous basic solution, can be effectively applied. youtube.com Trifluoroacetyl chloride is a particularly reactive acylating agent that can be used to form trifluoroacetamides. youtube.com

Interactive Table: Examples of Alkylation and Acylation Reactions

| Reaction Type | Electrophile | Product Class | General Conditions |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Solvent |

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine, Et3N), Solvent |

| Acylation | Acid Anhydride ((RCO)2O) | Amide | Base or neat |

Primary amines, such as this compound, undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. iitk.ac.inwikipedia.orgyoutube.com This reversible reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. iitk.ac.inyoutube.comresearchgate.net

The mechanism begins with the nucleophilic amine attacking the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. researchgate.netyoutube.com Following proton transfer steps, the lone pair of electrons on the nitrogen atom facilitates the removal of the hydroxyl group as water, resulting in the formation of an iminium ion. youtube.com A final deprotonation step yields the neutral imine product. youtube.com The reaction's equilibrium can be shifted towards the product side by removing the water formed during the reaction. youtube.com Schiff bases are versatile intermediates in their own right, finding use in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. wikipedia.orgnih.gov

Interactive Table: Schiff Base Formation

| Carbonyl Compound | Product Type | Key Reaction Feature |

| Aldehyde (R-CHO) | Aldimine | C=N double bond formation |

| Ketone (R2C=O) | Ketimine | Elimination of water |

The primary amine group in this compound imparts basic properties to the molecule due to the lone pair of electrons on the nitrogen atom. This allows it to act as a Brønsted-Lowry base, readily accepting a proton from an acid to form an ammonium (B1175870) salt.

This acid-base reaction is an equilibrium process, and the position of the equilibrium depends on the strength of the acid used. With strong acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), the equilibrium lies far to the right, resulting in the quantitative formation of the corresponding salt. sigmaaldrich.comamericanelements.comnih.gov These salts, such as this compound hydrochloride, are typically crystalline solids that are more stable and water-soluble than the freebase form. sigmaaldrich.comamericanelements.com This property is often utilized for the purification, handling, and storage of the compound. sigmaaldrich.com The hydrochloride salt of this compound is a powder at room temperature. sigmaaldrich.comamericanelements.com

Interactive Table: Common Salts of this compound

| Acid | Salt Name | Chemical Formula of Salt |

| Hydrochloric Acid (HCl) | This compound hydrochloride | C9H13BrClN |

| Hydrobromic Acid (HBr) | This compound hydrobromide | C9H13Br2N |

Transformations Involving the ortho-Bromophenyl Substituent

The bromine atom attached to the phenyl ring is a key functional group that opens up a vast area of synthetic transformations, particularly through transition metal-catalyzed reactions.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is particularly noteworthy. yonedalabs.com It involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comnih.govmdpi.com This reaction is highly versatile, tolerant of many functional groups, and allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the ortho-position of the phenyl ring. yonedalabs.commdpi.com The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. youtube.com

Other important palladium-catalyzed reactions applicable to this substrate include:

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to form an alkynylated product. nih.gov

Heck Reaction: Forms a new carbon-carbon bond by reacting the aryl bromide with an alkene.

Buchwald-Hartwig Amination: Creates a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

Interactive Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)2) | C-C | Pd catalyst (e.g., Pd(PPh3)4), Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene (CH2=CHR) | C-C (alkene) | Pd catalyst, Base |

| Buchwald-Hartwig | Amine (R2NH) | C-N | Pd catalyst, Ligand, Base |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. govtpgcdatia.ac.indalalinstitute.com The nucleophile first attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orggovtpgcdatia.ac.in In the second step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgyoutube.com

In the case of this compound, the molecule lacks strong activating EWGs like nitro groups on the phenyl ring. The aminopropyl group is generally considered an electron-donating group, which would further deactivate the ring towards nucleophilic attack. Therefore, under standard conditions, this compound is not expected to be a reactive substrate for SNAr reactions. govtpgcdatia.ac.in Forcing conditions, such as very high temperatures and extremely strong nucleophiles, might induce a reaction, but this would likely proceed through a different mechanism, such as an elimination-addition (benzyne) pathway, rather than a classical SNAr pathway. govtpgcdatia.ac.in

Rearrangement Reactions and Other Intramolecular Processes

The intramolecular processes of this compound and its derivatives are dominated by cyclization reactions that form a new carbon-nitrogen bond, effectively creating a five-membered ring fused to the benzene (B151609) ring. These reactions are typically promoted by transition metal catalysts, such as palladium and copper complexes, or can proceed under base-mediated conditions. The primary rearrangement pathway involves the intramolecular N-arylation of the amine onto the brominated phenyl ring.

Palladium-Catalyzed Intramolecular N-Arylation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they are particularly effective for forming carbon-nitrogen bonds. In the context of this compound, an intramolecular N-arylation, often referred to as a variation of the Buchwald-Hartwig amination, can lead to the formation of 2-methyl-2,3-dihydro-1H-indole (also known as 2-methylindoline).

The general mechanism for this transformation involves the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the coordination of the amine to the palladium center and subsequent reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. The efficiency and selectivity of this reaction are highly dependent on the choice of palladium precursor, ligands, base, and solvent. While specific data for the intramolecular cyclization of this compound is not extensively detailed in publicly available literature, the reactivity of analogous N-substituted 2-bromoanilines provides a strong model for this transformation.

For instance, the palladium-catalyzed intramolecular arylation of functionalized N,N'-substituted 1-aminoindoles has been shown to proceed efficiently. nih.gov Similarly, tandem N-arylation/carboamination reactions of γ-amino alkenes with aryl bromides, which share mechanistic features with the intramolecular cyclization of this compound, have been developed. nih.gov These processes often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. capes.gov.br

| Substrate Analogue | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| N-Aryl-2-bromoaniline | Pd(OAc)₂, Ligand | K₃PO₄ | Toluene | N-Aryl-indoline | Good to Excellent | nih.gov |

| γ-(N-Arylamino)alkene | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | N-Aryl-2-benzylpyrrolidine | 60-85 | nih.gov |

| 4-Pentenylamine + Aryl Bromide | Pd(dba)₂, Ligand | NaOtBu | Dioxane | N-Aryl-2-methylpyrrolidine | Moderate to Good | nih.gov |

| This table presents data for analogous reactions to illustrate the potential conditions for the intramolecular N-arylation of this compound. |

Copper-Catalyzed Intramolecular N-Arylation

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide an alternative and often more economical approach to intramolecular N-arylation. acs.org These reactions typically involve a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the coupling process.

While specific studies on the copper-catalyzed intramolecular cyclization of this compound are scarce, the general methodology has been successfully applied to a wide range of substrates, including sterically hindered partners. nih.gov For example, copper-catalyzed C-N coupling of (hetero)aryl halides with various N-nucleophiles has been extensively studied, demonstrating the versatility of this method. nih.gov The synthesis of polysubstituted carbazoles through a Cu(I)-catalyzed cross-coupling of primary amines with 2,2'-dibromo-1,1'-biphenyl further highlights the utility of copper in forming intramolecular C-N bonds. nih.gov

| Substrate Analogue | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| o-Haloaniline Guanidine | CuI, 2,2'-Biimidazole | Cs₂CO₃ | DMF | 1-Cyanobenzimidazole | Good to Excellent | researchgate.net |

| (Hetero)aryl Halide + N-Nucleophile | Cu(OAc)₂, α-Benzoin Oxime | K₃PO₄ | DMSO | N-Arylated Product | Moderate to Excellent | nih.gov |

| 2,2'-Dibromo-1,1'-biphenyl + Primary Amine | CuI, Diamine Ligand | K₂CO₃ | Toluene | Polysubstituted Carbazole | Moderate | nih.gov |

| This table presents data for analogous reactions to illustrate the potential conditions for the intramolecular N-arylation of this compound. |

Intramolecular Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can also be employed in an intramolecular fashion to construct cyclic compounds. researchgate.netmdpi.com For this compound to undergo an intramolecular Heck reaction, the amine would first need to be functionalized with an alkenyl group (e.g., N-allyl-1-(2-bromophenyl)propan-2-amine).

In such a scenario, the palladium catalyst would facilitate the coupling between the aryl bromide and the tethered alkene, leading to the formation of a dihydroindole derivative with an exocyclic double bond or a rearranged internal double bond. The regioselectivity of the alkene insertion and subsequent β-hydride elimination would determine the final product structure. The intramolecular Heck reaction is a powerful tool for the synthesis of complex polycyclic systems and has been used in the total synthesis of natural products. mdpi.com

| Substrate Type | Catalyst System | Base | Solvent | Product Type | Yield (%) | Reference |

| N-Acyl-N-(2-bromoaryl)allylamine | Pd(OAc)₂, PPh₃ | Et₃N | Acetonitrile | Dihydroindolone | Good | mdpi.com |

| o-Iodoaniline + Diene | Pd(PPh₃)₄ | Et₃N | Toluene | Pyridine derivative | - | researchgate.net |

| This table presents data for analogous reactions to illustrate the potential conditions for an intramolecular Heck reaction of a suitably functionalized derivative of this compound. |

Base-Mediated Intramolecular Cyclization

In some cases, intramolecular cyclization can be achieved without the need for a transition metal catalyst, proceeding instead through a base-mediated mechanism. These reactions often require elevated temperatures and a strong base. For this compound, a strong base could potentially promote an SNAr-type reaction or a benzyne-mediated cyclization, although these pathways are generally less common for this type of substrate compared to metal-catalyzed routes.

Transition-metal-free, base-catalyzed intramolecular cyclizations have been reported for the synthesis of various heterocyclic compounds, such as 2-substituted benzo[b]furans from 2-ynylphenols, which demonstrates the feasibility of such approaches under specific conditions. rsc.orgnih.gov

| Substrate Type | Base | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| 2-Ynylphenol | Cs₂CO₃ | Acetonitrile | 60 | 2-Substituted Benzofuran | Excellent | rsc.orgnih.gov |

| 2-(gem-Dibromovinyl)aniline | Cs₂CO₃ | DMF | 100 | 2-Bromoindole | Excellent | rsc.org |

| This table presents data for analogous base-mediated intramolecular cyclization reactions. |

Advanced Spectroscopic and Structural Characterization of 1 2 Bromophenyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to map out the molecular skeleton and identify the chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

The ¹H NMR spectrum of 1-(2-Bromophenyl)propan-2-amine is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromophenyl ring would appear in the downfield region, typically between 7.0 and 7.6 ppm, with their splitting patterns dictated by their coupling with adjacent aromatic protons. The aliphatic protons of the propane-2-amine moiety would be found in the upfield region. For instance, the methyl protons are expected to be a doublet due to coupling with the single methine proton. uni.lu The benzylic methylene (B1212753) protons would likely appear as two distinct signals due to their diastereotopic nature, each being a doublet of doublets. The methine proton, being adjacent to both the methyl and methylene groups, would present as a complex multiplet. The amine protons often appear as a broad singlet, though their chemical shift and appearance can be influenced by the solvent and concentration. uni.lu

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It is anticipated to show nine distinct signals, corresponding to the nine carbon atoms in this compound. The carbon atom attached to the bromine would have a chemical shift significantly influenced by the halogen. The other aromatic carbons would resonate in the typical range of 110-140 ppm. The aliphatic carbons would appear at higher field strengths. Based on analogous structures like propan-2-amine, the methyl carbons would be in the range of 20-25 ppm, while the methine and methylene carbons would be found further downfield. docbrown.info

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic (4H) | 7.0 - 7.6 | Multiplet | Chemical shifts and splitting patterns depend on the substitution. |

| CH (1H) | ~3.0 - 3.5 | Multiplet | Coupled to both CH₃ and CH₂ protons. |

| CH₂ (2H) | ~2.7 - 2.9 | Doublet of Doublets | Diastereotopic protons, appearing as separate signals. |

| NH₂ (2H) | Variable (e.g., 1.5 - 3.0) | Broad Singlet | Position and shape are solvent and concentration-dependent. uni.lu |

| CH₃ (3H) | ~1.1 - 1.3 | Doublet | Coupled to the adjacent CH proton. uni.lu |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic C-H (3C) | 127 - 134 |

| Aromatic C-C (ipso) (2C) | 138 - 142 |

| CH | ~50 |

| CH₂ | ~45 |

| CH₃ | ~23 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, multidimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.com For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions. In the aliphatic region, it would demonstrate a correlation between the methyl protons and the methine proton, as well as between the methine proton and the methylene protons, thus establishing the propane-2-amine chain. youtube.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would allow for the unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal for the methyl group would show a cross-peak with the corresponding methyl carbon signal in the ¹³C spectrum. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, the benzylic methylene protons would show HMBC correlations to the ipso-carbon of the aromatic ring and to the methine carbon. The aromatic protons would show correlations to neighboring aromatic carbons and the ipso-carbon, confirming the attachment point of the propanamine side chain. emerypharma.comscience.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and substituted aromatic functionalities. As a primary amine, it should exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration (scissoring) is anticipated to appear around 1650-1580 cm⁻¹. orgchemboulder.com A broad absorption due to N-H wagging may also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

The aromatic part of the molecule will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at various frequencies between 1600 and 1450 cm⁻¹. The ortho-substitution pattern on the benzene (B151609) ring can often be identified by a strong absorption band in the 770-735 cm⁻¹ region, arising from out-of-plane C-H bending. The C-N stretching of the aliphatic amine is expected in the 1250-1020 cm⁻¹ range. wpmucdn.com

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Two bands, characteristic of a primary amine. orgchemboulder.com |

| Aromatic C-H Stretch | 3100 - 3000 | |

| Aliphatic C-H Stretch | 2960 - 2850 | |

| N-H Bend (scissoring) | 1650 - 1580 | Can be sharp. orgchemboulder.com |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands expected. |

| C-N Stretch | 1250 - 1020 | Aliphatic amine C-N stretch. wpmucdn.com |

| Aromatic C-H Out-of-Plane Bending | 770 - 735 | Characteristic of ortho-disubstitution. |

| N-H Wag | 910 - 665 | Often broad. orgchemboulder.com |

| C-Br Stretch | 680 - 515 |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the symmetric stretching of the benzene ring. Aromatic C-H stretching would also be visible. In a related compound, amphetamine, a group of bands between 950 and 1050 cm⁻¹ has been noted. researchgate.net The C-Br stretching vibration should also be Raman active. The non-polar C-C bonds of the propyl chain will likely produce distinct signals in the Raman spectrum.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Notes |

| Aromatic C-H Stretch | ~3060 | |

| Symmetric Ring Breathing (Aromatic) | ~1000 | Often a strong, sharp peak. |

| Aromatic C=C Stretch | 1600 - 1570 | |

| C-C Stretch (Aliphatic) | 800 - 1200 | |

| C-Br Stretch | 680 - 515 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₉H₁₂BrN) is approximately 213 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁴N. Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. uni.lu

Upon electron ionization, the molecule will lose an electron to form the molecular ion, [C₉H₁₂BrN]⁺•. This ion can then undergo various fragmentation pathways. A common fragmentation for amines is alpha-cleavage, which for this compound would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of a methyl radical (•CH₃) to form a stable iminium ion [C₈H₁₀BrN]⁺ with an m/z of 199/201. Alternatively, cleavage of the bond between the benzylic carbon and the methine carbon would result in the formation of a bromotropylium ion or a related resonance-stabilized structure. Another significant fragmentation pathway for primary amines is the loss of the amino group. For propan-2-amine, a characteristic fragmentation is the loss of a methyl group to form the base peak at m/z 44. docbrown.info A similar fragmentation in this compound would lead to a fragment that retains the bromophenylmethyl portion. The loss of HBr is another plausible fragmentation pathway.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 213/215 | [C₉H₁₂BrN]⁺• | Molecular Ion (M⁺•) |

| 198/200 | [C₈H₉BrN]⁺ | Loss of •CH₃ (alpha-cleavage) |

| 170/172 | [C₇H₆Br]⁺ | Formation of bromotropylium ion |

| 134 | [C₉H₁₂N]⁺ | Loss of •Br |

| 44 | [C₂H₆N]⁺ | Cleavage of the benzyl-methine bond |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that provides highly accurate mass measurements, enabling confident identification of analytes. nih.gov For this compound, HRMS is crucial for determining its exact molecular weight and elemental composition. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. docbrown.info Any fragment containing a bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass units. docbrown.info

A related compound, 2-(2-Bromophenyl)propan-2-amine hydrochloride, has a computed molecular weight of 250.56 g/mol and an exact mass of 248.99199 Da. nih.gov The parent compound, 2-(2-Bromophenyl)propan-2-amine, is also documented. nih.gov

Table 1: HRMS Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| 1-(2-Bromophenyl)propan-1-amine | C₉H₁₂BrN | 214.1 | Not specified |

| 2-(2-Bromophenyl)propan-2-amine | C₉H₁₂BrN | Not specified | Not specified |

| 2-(2-Bromophenyl)propan-2-amine hydrochloride | C₉H₁₃BrClN | 250.56 | 248.99199 |

Data sourced from publicly available chemical databases. nih.govsigmaaldrich.com

Fragmentation Pattern Analysis

In mass spectrometry, the fragmentation pattern provides a fingerprint of a molecule's structure. For amine compounds, characteristic fragmentation often involves cleavage at the amide bond. nih.gov In the case of this compound, the fragmentation would be influenced by the presence of the bromine atom and the aminopropane side chain.

Analysis of similar structures, such as propan-2-amine, shows a prominent peak resulting from the loss of a methyl group to form a stable ion. docbrown.info For 2-bromopropane, a significant fragmentation pathway is the loss of the bromine atom, leading to a propyl cation. docbrown.info

Considering these patterns, the fragmentation of this compound would likely involve:

Loss of a methyl group: Cleavage of a C-C bond adjacent to the nitrogen atom.

Loss of the bromine atom: Cleavage of the C-Br bond.

Cleavage of the aminopropane side chain: Resulting in fragments corresponding to the bromophenyl group and the propan-2-amine moiety.

The presence of bromine isotopes would result in doublet peaks for any bromine-containing fragments. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

The analysis would reveal the spatial orientation of the bromophenyl ring relative to the propan-2-amine side chain. Key structural parameters that would be determined include:

The C-Br bond length.

The bond angles within the benzene ring.

The conformation of the propan-2-amine side chain.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Z | The number of molecules in the unit cell. |

This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, molecules of this compound will interact with each other through various non-covalent forces, which dictate the crystal packing. nih.gov

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. nih.gov This allows for the formation of N-H···N hydrogen bonds between adjacent molecules, a common motif in the crystal structures of primary amines. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding. This is a directional interaction where the electrophilic region on the bromine atom interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the amine group. researchgate.net

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings align. nih.gov

Computational and Theoretical Investigations of 1 2 Bromophenyl Propan 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to predict the structural and electronic properties of molecules. For 1-(2-bromophenyl)propan-2-amine, DFT calculations provide a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, representing its most stable three-dimensional structure. For this compound, the key degrees of freedom are the rotations around the C1-C2 bond of the propane (B168953) chain and the bond connecting the phenyl ring to the side chain.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. The rotation of the phenyl and amine groups leads to various conformers. The most stable conformation is typically one that minimizes steric hindrance, such as a staggered arrangement where the bulky phenyl group and the methyl group are anti-periplanar to each other. scispace.comuantwerpen.be Ab initio and molecular mechanics calculations on similar structures, like 1-phenyl-2-propanol, have shown that a phenyl-methyl anti and phenyl-hydroxyl gauche conformation can be the most stable, often stabilized by intramolecular interactions. scispace.com For this compound, similar anti and gauche conformers would be expected to represent energy minima on the potential energy surface.

Table 1: Predicted Stable Conformers and Dihedral Angles for this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0 (Reference) | The phenylpropyl and amino groups are on opposite sides, minimizing steric clash. |

| Gauche | ~60° | > 0 | The groups are adjacent, leading to slightly higher energy due to steric interaction. |

Note: Data is illustrative, based on theoretical principles and analysis of similar compounds.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich bromophenyl ring and the nitrogen atom of the amine group. The LUMO is anticipated to be distributed over the antibonding π* orbitals of the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Localized on the bromophenyl ring and amine group. |

| LUMO | -1.2 | Localized on the antibonding π* orbitals of the phenyl ring. |

| Energy Gap (ΔE) | 5.3 | Indicates moderate chemical stability and reactivity. |

Note: Values are representative and derived from theoretical expectations for similar aromatic amines.

Vibrational Frequency Prediction and Normal Mode Analysis

Vibrational spectroscopy, coupled with DFT calculations, provides a fingerprint of a molecule. Theoretical frequency calculations can predict the infrared (IR) and Raman spectra, and a normal mode analysis describes the atomic motions associated with each vibrational frequency. scispace.com

For this compound, characteristic vibrational modes are expected. nih.govresearchgate.net The N-H stretching vibrations of the primary amine group are typically found in the 3300-3500 cm⁻¹ region. nih.gov Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aliphatic C-H stretching is observed at slightly lower wavenumbers. The C-Br stretching vibration is characteristic of bromo-aromatic compounds and typically appears in the 650-395 cm⁻¹ range. researchgate.net

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description of Atomic Motion |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Stretching of the amine N-H bonds. nih.govresearchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Stretching of C-H bonds on the propane chain. |

| C=C Aromatic Ring Stretch | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds in the phenyl ring. researchgate.net |

| N-H Bend (Scissoring) | 1590 - 1650 | Bending motion of the -NH₂ group. |

| C-N Stretch | 1020 - 1250 | Stretching of the carbon-nitrogen bond. |

Note: Frequency ranges are based on typical values for the specified functional groups.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It illustrates the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, the region around the nitrogen atom's lone pair of electrons would exhibit a strong negative potential (red or yellow), indicating it is the primary site for electrophilic attack (a nucleophilic center). Conversely, the hydrogen atoms of the amine group would show a positive potential (blue), making them susceptible to nucleophilic attack. The π-system of the phenyl ring generally shows negative potential above and below the plane, while the bromine atom, due to its electronegativity and the σ-hole phenomenon, can also present a region of positive potential, influencing intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their contribution to molecular stability through second-order perturbation theory. wisc.edu

Table 4: Predicted NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ*(C-C) | ~ 5-10 |

| LP (N) | σ*(C-H) | ~ 2-5 |

| π (C=C) | σ*(C-C) | ~ 1-3 |

Note: E(2) values are illustrative estimates based on typical hyperconjugative interactions in similar molecules.

Reactivity and Stability Assessments

The computational data provides a comprehensive assessment of the reactivity and stability of this compound.

Reactivity: The HOMO-LUMO energy gap is a primary indicator of chemical reactivity. researchgate.net A moderate gap suggests that the molecule is stable but can participate in chemical reactions under appropriate conditions. The MEP map clearly identifies the nucleophilic nitrogen center and electrophilic hydrogen atoms as the most probable sites for reaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide further quantitative insight into the molecule's reactivity profile.

Table 5: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 eV | The molecule's tendency to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | 0.189 eV⁻¹ | A measure of the molecule's polarizability. |

Note: Values are calculated from the representative orbital energies in Table 2.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)

Local reactivity is described by descriptors such as the Fukui function, f(r), which identifies the most reactive sites within a molecule. researchgate.net The Fukui function helps to pinpoint regions susceptible to nucleophilic attack (where an atom is most likely to accept an electron), electrophilic attack (where an atom is most likely to donate an electron), and radical attack. researchgate.net For this compound, the nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. The aromatic ring, influenced by the electron-withdrawing bromine atom and the activating aminopropane group, would present a more complex reactivity map.

A detailed computational study would involve calculating these descriptors to create a comprehensive reactivity profile, guiding predictions about its chemical behavior in various reactions.

Thermochemical Properties and Reaction Energetics

Thermochemical properties, such as the heat of formation, enthalpy, entropy, and Gibbs free energy, are crucial for understanding the stability and thermodynamics of a compound. These values can be calculated with a high degree of accuracy using quantum chemical methods like G3 or G4 theory.

Furthermore, computational chemistry allows for the detailed study of reaction energetics. By mapping the potential energy surface for a proposed reaction involving this compound, chemists can identify transition states, calculate activation energies, and determine reaction rate constants. This information is invaluable for understanding reaction mechanisms and predicting the feasibility and outcomes of chemical transformations. For instance, the energetics of N-acylation or N-alkylation reactions could be thoroughly investigated.

Spectroscopic Property Simulation and Validation with Experimental Data

Computational methods are widely used to simulate various types of spectra, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), infrared (IR), and UV-Vis. nih.gov The process involves optimizing the molecular geometry of this compound and then calculating the relevant spectroscopic parameters. For example, NMR chemical shifts and coupling constants can be computed and compared directly with experimental spectra. nih.gov

This comparison serves two primary purposes: it helps in the assignment of complex experimental spectra and validates the accuracy of the computational model. nih.govresearchgate.net A strong correlation between the simulated and experimental spectra provides confidence that the calculated molecular structure and electronic properties are a faithful representation of the actual molecule.

Advanced Computational Methodologies (e.g., Molecular Dynamics Simulations for Dynamic Behavior)

While quantum mechanics calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. uregina.ca An MD simulation of this compound, either in a solvent like water or interacting with a biological macromolecule, would reveal its conformational flexibility, solvation dynamics, and intermolecular interactions. nih.govresearchgate.net

These simulations can track the movement of every atom over picoseconds or nanoseconds, providing a detailed picture of how the molecule explores different shapes and how it interacts with its environment, including the formation and breaking of hydrogen bonds between the amine group and water molecules. uregina.canih.gov

In Silico Prediction of Physicochemical Descriptors and Molecular Interactions (Focus on computational methodology)

In silico models are used to predict a wide range of physicochemical properties crucial for chemical and pharmaceutical research. nih.govresearchgate.net These predictions are based on the molecule's 2D or 3D structure and employ quantitative structure-property relationship (QSPR) models or other computational algorithms. Public databases like PubChem provide computationally predicted values for many compounds, including this compound. nih.gov

These descriptors are essential for understanding the molecule's behavior in various environments. For example, the predicted XlogP value of 2.4 suggests a moderate level of lipophilicity. uni.lu

Below is a table of computationally predicted physicochemical descriptors for this compound.

| Property | Predicted Value | Source |

| Molecular Weight | 214.1 g/mol | chembk.com |

| XLogP3 | 2.4 | uni.lu |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 213.0153 Da | uni.lu |

| Monoisotopic Mass | 213.0153 Da | uni.lu |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Complexity | 120 | nih.gov |

Further computational techniques can predict how a molecule will interact with others. Predicted Collision Cross Section (CCS) values, for example, are important in mass spectrometry-based analyses. CCS values can be calculated for different ions (adducts) of the parent molecule. uni.lu

The following table shows predicted CCS values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.02258 | 140.5 |

| [M+Na]⁺ | 236.00452 | 150.8 |

| [M-H]⁻ | 212.00802 | 146.2 |

| [M+NH₄]⁺ | 231.04912 | 162.3 |

| [M+K]⁺ | 251.97846 | 139.5 |

| [M+H-H₂O]⁺ | 196.01256 | 140.2 |

| [M+HCOO]⁻ | 258.01350 | 161.8 |

| [M+CH₃COO]⁻ | 272.02915 | 187.7 |

| Data sourced from PubChem CID 22026326. uni.lu |

These computational approaches provide a robust framework for characterizing the chemical nature of this compound, offering predictive insights that can guide future experimental research.

Applications of 1 2 Bromophenyl Propan 2 Amine As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the amine group, combined with the potential for cross-coupling reactions at the bromo-substituted phenyl ring, positions 1-(2-Bromophenyl)propan-2-amine as a crucial precursor for elaborate organic structures.

The development of new pharmaceuticals often relies on the creation of novel molecular frameworks. Chiral amines, in particular, are essential building blocks in organic synthesis and are widely applied in the production of pharmaceuticals and agrochemicals. nih.gov The structure of this compound is analogous to other compounds that have been investigated for their interaction with protein kinases, which are crucial targets in drug discovery. biosynth.com The synthesis of complex molecules for rational drug design often benefits from new reaction routes that introduce centers of asymmetry and increase molecular complexity, which can lead to improved developability. dntb.gov.ua The presence of the amine and the reactive bromophenyl group allows this compound to be integrated into larger, more complex structures that form the backbone of potential therapeutic agents.

Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals, with approximately 60% of small-molecule drugs containing a nitrogen-based heterocycle. nih.gov These structures are prevalent due to their stability and ability to interact with biological targets like DNA. nih.gov Compounds such as quinazolines and triazoles are known to exhibit a wide array of biological activities, including anticancer and anti-inflammatory effects. aston.ac.ukmdpi.com

The primary amine group in this compound makes it a suitable nucleophile for reactions that form heterocyclic rings. While direct synthesis examples starting from this specific amine are not extensively detailed, the general synthetic pathways for these heterocycles often involve the cyclization of amine-containing precursors.

Quinazolines: The synthesis of quinazoline (B50416) derivatives, which are potent inhibitors of enzymes like ENPP1 for cancer immunotherapy, often involves the reaction of an aniline (B41778) derivative with other reagents to build the heterocyclic core. nih.govgoogle.com The amine functionality of this compound provides a reactive site for initiating such cyclization reactions. For example, Rh(III)-catalyzed C–H activation/cyclization cascades have been developed for the synthesis of pyrazolo-fused quinazolines starting from substituted phenyl-1H-pyrazol-5-amine. rsc.org

Triazoles: 1,2,4-Triazole derivatives possess diverse biological activities and are synthesized from various precursors. zsmu.edu.uamdpi.com The synthesis of N-substituted 1,2,3-triazoles can be achieved through the cyclization of hydrazones with primary amines. frontiersin.org The amine group in this compound could potentially be utilized in similar strategies to incorporate the (2-bromophenyl)propyl moiety into a triazole ring system, creating novel derivatives for pharmacological screening. zsmu.edu.ua

The following table summarizes the general approaches where an amine precursor is used to form these important heterocycles.

| Heterocycle | General Synthetic Approach | Role of Amine Precursor |

| Quinazoline | Condensation and cyclization of an amine-containing compound (e.g., substituted aniline) with a carbonyl source or other building blocks. aston.ac.ukrsc.org | Serves as the nitrogen source for one of the rings in the fused heterocyclic system. |

| Triazole | Cycloaddition reactions or condensation/cyclization of amine derivatives with compounds containing nitrogen-nitrogen bonds (e.g., hydrazines, azides). mdpi.comfrontiersin.org | Acts as a nucleophile to attack and form the heterocyclic ring structure. |

Development of Chiral Auxiliaries and Ligands

Chiral amines are of fundamental interest in chemistry as they are used as resolving agents and as versatile building blocks for chiral ligands in asymmetric catalysis. nih.gov The enantioselective synthesis of amines is crucial due to the importance of chirality in their practical applications. nih.gov

The compound (S)-1-(2-bromophenyl)propan-2-amine, the chiral version of this building block, holds significant potential for the development of novel chiral auxiliaries and ligands. chemicalbook.com Chiral ligands, often containing phosphorus and nitrogen atoms (P,N-ligands), can coordinate with metal catalysts (e.g., copper, rhodium) to create a chiral environment. This environment forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.

For instance, highly effective P,N-ligands have been developed for copper-catalyzed enantioselective A³-coupling reactions to produce optically active propargylic amines. nih.gov A molecule like this compound could be chemically modified—for example, by phosphination of the amine or by coupling reactions involving the bromo group—to create new, potentially highly effective chiral ligands for asymmetric synthesis.

Potential for Material Science Applications (e.g., in Polymers, Liquid Crystals)

The applications of this compound are not limited to pharmacology. Its reactive functional groups make it a candidate for incorporation into advanced materials.

Amine-functional polymers are a class of materials valued for their versatile reactivity, which allows them to be used in biomedical applications, adhesives, and coatings. polysciences.com The primary amine group of this compound can be used to introduce this molecule as a monomer or as a functionalizing agent onto a polymer backbone. For example, polymers with amine side chains, such as poly(4-aminostyrene), are reactive toward acids, aldehydes, and other electrophiles, which enhances properties like adhesion and provides sites for further chemical modification. polysciences.com

Incorporating this compound into a polymer could impart several desirable characteristics:

The amine group can serve as a cross-linking site to improve the mechanical properties of the polymer.

The bromophenyl group provides a handle for subsequent reactions, such as Suzuki or Heck coupling, allowing for the attachment of other functional moieties.

The presence of the aromatic ring and the bromine atom could influence the refractive index and thermal stability of the resulting polymer.

While specific research on the integration of this compound into polymers or liquid crystals is not widely documented, its chemical nature suggests a strong potential for its use as a functional building block in the design of new materials with tailored properties.

Future Research Directions and Unexplored Avenues in 1 2 Bromophenyl Propan 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies (e.g., Metal-Free Catalysis, Green Chemistry Approaches)

The synthesis of aryl amines, a core transformation in preparing compounds like 1-(2-bromophenyl)propan-2-amine, has traditionally relied on transition-metal catalysis. However, the future points towards greener and more sustainable methods that minimize metal contaminants and hazardous reagents.

Metal-Free Catalysis: A significant frontier is the development of transition-metal-free amination reactions for aryl halides. uzh.chresearchgate.net Research has shown that under specific conditions with the right combination of a strong base, such as potassium hexamethyldisilazide (KHMDS), and a suitable solvent like dioxane, the amination of aryl halides can proceed efficiently without a metal catalyst. uzh.ch These methods are attractive as they avoid the cost and toxicity associated with transition metals. nih.gov Another emerging area is the use of solvated electrons, generated from granulated lithium and sonication, to activate aryl halides for C-N bond formation under ambient conditions, presenting a novel, sustainable pathway. nih.gov

Photocatalysis: Visible-light-mediated photocatalysis offers a mild and powerful alternative for C-N bond formation. rsc.orgprinceton.edu Dual photoredox and nickel catalysis systems have proven effective for the amination of aryl halides with various amines. rsc.org In some cases, a simple Ni(II)-bipyridine complex can catalyze the C-N coupling of aryl bromides with alkyl amines under direct irradiation, eliminating the need for an external photosensitizer. acs.orgacs.org Heterogeneous photocatalysts, such as nickel deposited on mesoporous carbon nitride, are also being developed for the synthesis of primary anilines from aryl halides, offering the advantage of easy catalyst recovery and reuse. nih.gov

Green Chemistry Approaches: The principles of green chemistry aim to reduce waste and environmental impact. nih.gov For amine synthesis, this includes using biocatalysis, employing enzymes like transaminases or amine dehydrogenases which operate under mild, aqueous conditions with high stereoselectivity. nih.govbohrium.com While not yet specific to this compound, the application of engineered enzymes for the synthesis of chiral amines is a rapidly growing field. nih.gov Additionally, developing syntheses in greener solvents or even in water using micellar catalysis represents a key direction for sustainable production. researchgate.net

| Methodology | Catalyst/Reagent | Advantages | Challenges |

| Metal-Free Thermal Amination | Strong base (e.g., KHMDS) in dioxane | Avoids metal contamination, cost-effective | Often requires high temperatures and strong bases |

| Solvated Electron Amination | Lithium/Sonication | Transition-metal-free, ambient conditions | Substrate scope and functional group tolerance still under exploration |

| Photoredox/Nickel Dual Catalysis | Ni(II) salt + photocatalyst (e.g., thioxanthen-9-one) | Mild conditions, high functional group tolerance | Requires light source, potential for side reactions |

| Direct Nickel Photocatalysis | Ni(II)-bipyridine complex | No external photosensitizer needed, broad scope | Requires light source, catalyst optimization |

| Biocatalysis | Engineered Enzymes (e.g., Transaminases) | High stereoselectivity, mild aqueous conditions, sustainable | Enzyme stability and substrate scope for specific targets |

Exploration of Unconventional Reactivity Pathways and Cascade Reactions

Moving beyond standard cross-coupling, future research could uncover novel transformations by leveraging the specific electronic and steric properties of this compound and its precursors.

Unconventional Reactivity: The ortho-bromo-substitution pattern opens the door to unique reactivity. For instance, "halogen dance" reactions, where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base, could be explored to generate new isomers. The generation of aryl radicals from aryl halides using organic catalysts, rather than traditional tin compounds or photoredox methods, is an emerging field that could lead to new C-C or C-heteroatom bond formations. eurekalert.org The inherent reactivity of the primary amine can also be harnessed. For example, its conversion into other functional groups or its use as a directing group for C-H functionalization at other positions on the molecule are underexplored avenues. columbia.edu

Cascade Reactions: Designing cascade reactions, where multiple bond-forming events occur in a single pot, represents a highly efficient synthetic strategy. A hypothetical cascade could involve an initial C-N coupling followed by an intramolecular cyclization triggered by the existing amine and bromophenyl moieties, potentially leading to complex heterocyclic structures. The development of methods to generate complex caged amines from simple precursors through a cascade of annulation reactions showcases the potential of this approach. chemistryworld.com Research into fluoroarene-facilitated dual cycloisomerization of aniline (B41778) derivatives demonstrates how a sequence of reactions can rapidly build molecular complexity from simple starting materials. acs.org

Advanced Computational Modeling for Reaction Prediction and Rational Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, modeling can provide deep insights and predictive power.

Reaction Prediction and Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to analyze the reactivity, stability, and electronic properties of this compound and its derivatives. mdpi.comnih.gov Such studies can predict the most reactive sites on the molecule for various reactions and help understand the mechanism of known transformations, such as the preference for substitution at the bromophenyl ring over other positions. nih.govnih.gov Computational models can also shed light on the thermochemistry of reactions, helping to identify stable intermediates and by-products. mdpi.com

Rational Catalyst and Substrate Design: Computational tools can guide the development of new synthetic methods. For instance, by modeling transition states, researchers can understand the origins of stereoselectivity in catalytic reactions and rationally design catalysts or substrates to improve it. nih.govcam.ac.uk Machine learning and artificial intelligence are also emerging as powerful tools for predicting reaction outcomes and even discovering entirely new reaction pathways, moving beyond trial-and-error experimentation. rsc.org This predictive power can be used to pre-screen potential reactants and conditions for desired transformations involving this compound, saving time and resources.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For any compound with potential applications, developing a scalable and efficient manufacturing process is crucial. Flow chemistry and automation are set to revolutionize the production of fine chemicals and active pharmaceutical ingredients (APIs). cam.ac.uk

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to safely handle hazardous intermediates. nih.gov A visible light-mediated C-N cross-coupling has been successfully translated from batch to a flow process, resulting in significantly reduced reaction times and a broader substrate scope. nih.gov Such a setup could be adapted for the synthesis of this compound or its derivatives. The modular nature of flow reactors allows for the integration of multiple reaction and purification steps into a single, continuous sequence, streamlining the entire production process. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry |

| Scalability | Difficult, requires larger vessels, safety concerns | Easier, by running the system for a longer time |

| Safety | Higher risk with large volumes of hazardous materials | Improved, small reaction volumes at any given time |

| Heat Transfer | Inefficient, can lead to hotspots and side reactions | Highly efficient due to high surface-area-to-volume ratio |

| Reaction Time | Often longer, includes heating/cooling of large volumes | Significantly shorter, rapid heating/cooling |

| Process Control | Limited, difficult to precisely control parameters | Excellent, precise control over temperature, pressure, time |

Automated Synthesis: The combination of flow chemistry with automated control systems enables the creation of "synthesis robots." These systems can perform multi-step syntheses, optimize reaction conditions in real-time, and even purify the final product without manual intervention. nih.gov This approach not only increases throughput but also allows for the rapid exploration of a wide range of reaction parameters to identify the optimal conditions for the synthesis of this compound and its analogs.

Investigation of Stereochemical Control in Derivatization Reactions

Since this compound is a chiral molecule, controlling and analyzing its stereochemistry is paramount, especially for potential pharmaceutical applications where one enantiomer is often more active or has a different safety profile.

Stereoselective Synthesis: Future research will focus heavily on developing highly stereoselective syntheses. This can involve using chiral catalysts, as seen in asymmetric organocatalysis, or employing chiral auxiliaries. nih.govyoutube.com Biocatalytic methods using engineered enzymes are particularly promising for producing single-enantiomer chiral amines with high optical purity. nih.govbohrium.com Zirconium-hydride-mediated reductions of sulfinyl ketimines have been shown to be highly chemo- and stereoselective, offering a robust method for synthesizing chiral amines. nih.gov

Chiral Derivatization and Analysis: The derivatization of the primary amine with a chiral derivatizing agent (CDA) is a common method to form diastereomers, which can then be separated and analyzed using standard techniques like HPLC or NMR. iu.edusigmaaldrich.com Future work could focus on developing new, more efficient CDAs that react under mild conditions and provide a strong, clear signal for analysis. sigmaaldrich.com The use of pre-column derivatization with reagents like (+)-1-(9-fluorenyl)ethyl chloroformate allows for the separation of amine enantiomers by reversed-phase HPLC. Research into novel derivatizing agents, such as dimethylformamide-dimethyl acetal (B89532) (DMF-DMA), which forms imine derivatives with primary amines, could provide new analytical methods. iu.edu

Q & A

Q. What are the key physicochemical properties of 1-(2-Bromophenyl)propan-2-amine, and how do they influence experimental handling?

Methodological Answer: The compound’s molecular weight (~214.1 g/mol), density (predicted ~1.2–1.4 g/cm³), and boiling point (estimated 230–250°C) are critical for solvent selection and purification methods. For example, its bromine substituent increases molecular polarity, making it soluble in polar aprotic solvents like DMF or DMSO. These properties also affect column chromatography conditions (e.g., silica gel compatibility) and storage requirements (moisture-sensitive due to amine functionality) .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: A two-step approach is typical:

Nucleophilic substitution : React 2-bromobenzyl bromide with acetone under basic conditions to form the ketone intermediate.

Reductive amination : Reduce the ketone using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C) to yield the amine.

Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of benzyl bromide to acetone) and monitor by TLC (Rf ~0.3 in hexane:EtOAc 4:1). Purity via recrystallization in ethanol/water .

Q. How is the compound characterized spectroscopically?